molecular formula C11H11FN4O B1483418 2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde CAS No. 2098138-52-2

2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde

Cat. No. B1483418
CAS RN: 2098138-52-2
M. Wt: 234.23 g/mol
InChI Key: VVPSZAHXYQMBDH-UHFFFAOYSA-N
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Description

2-(1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde (2FE-PP) is a compound that has recently gained attention in the scientific community due to its unique chemical structure and potential applications in the field of synthetic chemistry. It has a wide range of uses in the laboratory, including as a reagent in organic synthesis, as a catalyst, and as a ligand for metal complexes. It has also been studied for its potential therapeutic applications, such as in anti-cancer drug development.

Scientific Research Applications

Synthesis and Structural Characterization

  • Researchers have synthesized various pyrazole compounds, including those with fluoro-substituted rings, and characterized their crystal structures using X-ray single crystal structure determination. These studies provide insights into the molecular structure and potential reactivity of similar compounds (Loh et al., 2013).

Antimicrobial Applications

  • Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial activities. Such studies aim to develop new heterocyclic compounds with potential use in combating microbial infections (Al-Ghamdi, 2019).
  • Other research has focused on synthesizing pyrazolines and thiazolidinones with potential antimicrobial activity, expanding the possible applications of these compounds in the medical field (Mistry, Desai, & Desai, 2016).

Photophysical and Chemosensory Properties

  • The synthesis and investigation of pyrazoline derivatives as fluorescent chemosensors for metal ion detection, particularly Fe3+, highlights their potential use in environmental and analytical chemistry (Khan, 2020).

Antioxidant and DNA Binding Activities

  • Some studies have explored the antioxidant activities of pyrazole derivatives, as well as their potential to bind to DNA, suggesting applications in biomedical research and possibly in the development of therapeutic agents (Kitawat & Singh, 2014).

Synthesis of Novel Heterocycles

  • Research has been conducted on synthesizing novel heterocycles based on pyrazole carbaldehydes, which could have applications in developing new pharmaceuticals or materials (Baashen et al., 2017).

Fluorinated Compounds Synthesis

  • Studies have also been done on synthesizing fluorinated benzothiazepines and pyrazolines, indicating potential applications in creating new compounds with unique properties (Jagadhani, Kundlikar, & Karale, 2015).

properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazol-4-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O/c12-2-5-16-8-9(1-6-17)11(15-16)10-7-13-3-4-14-10/h3-4,6-8H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPSZAHXYQMBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C=C2CC=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 2
2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 3
2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 4
2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 5
2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 6
2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde

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